

An In-depth Technical Guide to 2-Chlorocyclohex-1-enecarbaldehyde

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Compound of Interest

Compound Name: 2-Chlorocyclohex-1-enecarbaldehyde

Cat. No.: B154298

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-chlorocyclohex-1-enecarbaldehyde**, a versatile bifunctional organic compound. Its significance lies in its utility as a precursor for the synthesis of a variety of heterocyclic and carbocyclic molecules, making it a valuable intermediate in medicinal chemistry and drug discovery.

Historical Context and Discovery

The discovery of **2-chlorocyclohex-1-enecarbaldehyde** is intrinsically linked to the development of the Vilsmeier-Haack reaction. This reaction, named after Anton Vilsmeier and Albrecht Haack, was initially established for the formylation of electron-rich aromatic compounds.^[1] Over time, its scope expanded to include other nucleophilic substrates, such as alkenes and activated ketones. The application of the Vilsmeier-Haack reaction to cyclic ketones like cyclohexanone provided a direct route to β -chloro- α,β -unsaturated aldehydes, thus leading to the synthesis of **2-chlorocyclohex-1-enecarbaldehyde**.

Physicochemical and Computed Properties

The key properties of **2-chlorocyclohex-1-enecarbaldehyde** are summarized in the table below, based on data from chemical databases.^[2]

Property	Value
Molecular Formula	C ₇ H ₉ ClO
Molecular Weight	144.60 g/mol
CAS Number	1680-73-5
IUPAC Name	2-chlorocyclohex-1-ene-1-carbaldehyde
Appearance	Expected to be a liquid or low-melting solid
Boiling Point	Not precisely reported, but expected to be > 150 °C
Density	Not precisely reported
XLogP3-AA (LogP)	1.8
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	1
Rotatable Bonds	1
Exact Mass	144.0341926 Da

Synthesis via the Vilsmeier-Haack Reaction

The primary and most efficient method for the synthesis of **2-chlorocyclohex-1-enecarbaldehyde** is the Vilsmeier-Haack formylation of cyclohexanone.

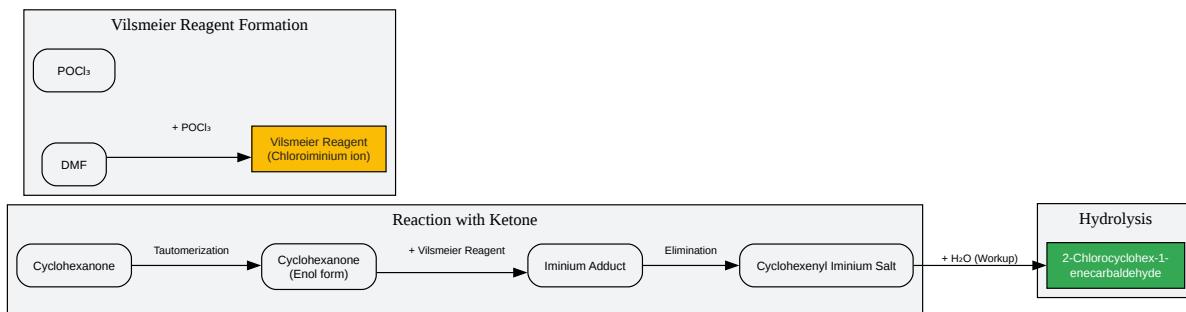
3.1. Reaction Scheme

Cyclohexanone reacts with a Vilsmeier reagent, which is prepared in situ from a formamide derivative (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃), followed by aqueous workup.

3.2. Reaction Mechanism

The reaction proceeds through several key steps:

- Formation of the Vilsmeier Reagent: DMF reacts with POCl_3 to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
- Enolization of Cyclohexanone: Cyclohexanone tautomerizes to its enol or enolate form, providing the nucleophilic species.
- Electrophilic Attack: The electron-rich enol attacks the electrophilic carbon of the Vilsmeier reagent.
- Elimination and Iminium Salt Formation: Subsequent elimination of the oxygen atom (derived from the ketone) and other transient species leads to the formation of a more complex iminium salt.
- Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, **2-chlorocyclohex-1-enecarbaldehyde**.

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Caption: Vilsmeier-Haack reaction mechanism for the synthesis of **2-Chlorocyclohex-1-enecarbaldehyde**.

3.3. Experimental Protocol

The following is a representative experimental protocol adapted from general Vilsmeier-Haack reaction procedures.[\[3\]](#)

Materials:

- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Cyclohexanone
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Diatomaceous earth (e.g., Celite®)

Procedure:

- Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
- Reaction with Cyclohexanone: Add a solution of cyclohexanone (1.0 equivalent) in anhydrous DCM dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Workup and Extraction: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

Stir until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

- Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 . Filter the drying agent (a pad of Celite® can be used to aid filtration) and concentrate the filtrate under reduced pressure to obtain the crude product.
- Final Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **2-chlorocyclohex-1-enecarbaldehyde**.

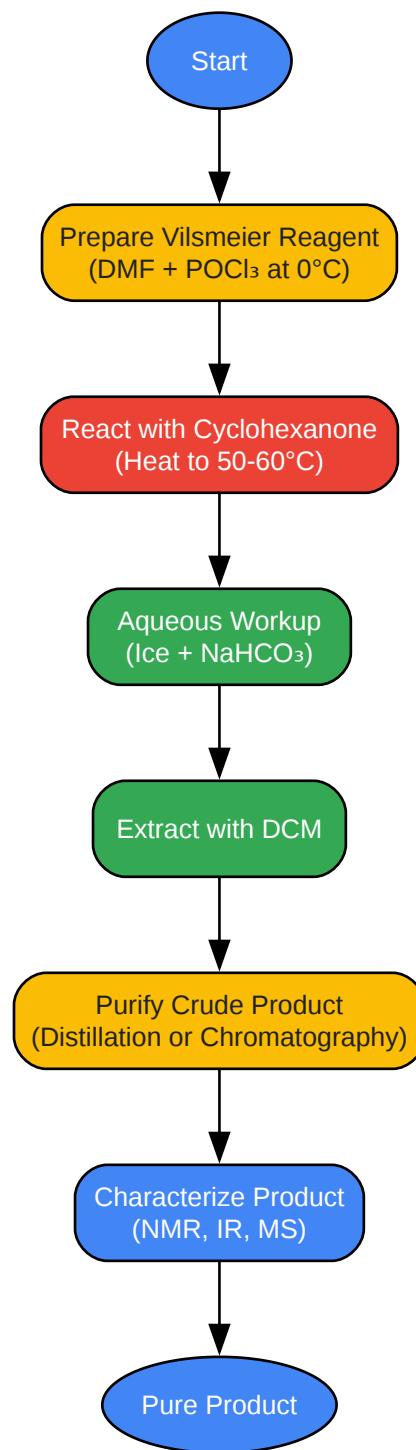
Spectroscopic and Analytical Data

The structural confirmation of **2-chlorocyclohex-1-enecarbaldehyde** relies on standard spectroscopic techniques. The following table summarizes the expected data based on its structure.

Technique	Expected Observations
¹ H NMR	Aldehyde proton (CHO) singlet at δ 9.5-10.5 ppm. Vinylic proton signal is absent due to substitution. Allylic protons (CH ₂) as a triplet around δ 2.5 ppm. Other methylene protons (CH ₂) as multiplets between δ 1.6-2.0 ppm.
¹³ C NMR	Aldehyde carbonyl carbon at δ 190-200 ppm. Vinylic carbons at δ 130-150 ppm. Methylene carbons (CH ₂) at δ 20-40 ppm.
FTIR (cm ⁻¹)	Strong C=O stretch for the aldehyde at ~1680-1700 cm ⁻¹ . C=C stretch for the alkene at ~1620-1640 cm ⁻¹ . C-H stretch for the aldehyde proton at ~2720 and ~2820 cm ⁻¹ . C-Cl stretch at ~600-800 cm ⁻¹ .
Mass Spec.	Molecular ion peak (M ⁺) at m/z 144 and an isotope peak (M+2) at m/z 146 with a ~3:1 ratio, characteristic of a single chlorine atom. Fragmentation may show loss of Cl (M-35) and CHO (M-29).

Experimental and Analytical Workflow

A logical workflow for the synthesis and characterization of **2-chlorocyclohex-1-enecarbaldehyde** is crucial for reproducible results.



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Caption: A typical experimental workflow for the synthesis and characterization of the title compound.

Applications in Research and Drug Development

2-Chlorocyclohex-1-enecarbaldehyde is a valuable building block in organic synthesis due to its two reactive functional groups: the aldehyde and the vinylic chloride. This bifunctionality allows for a wide range of subsequent chemical transformations.

- **Synthesis of Fused Heterocycles:** The compound is an excellent precursor for synthesizing fused heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many biologically active molecules. For example, reaction with hydrazine derivatives can lead to the formation of indazole-like structures.
- **Cross-Coupling Reactions:** The vinylic chloride can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 2-position of the cyclohexene ring.
- **Nucleophilic Substitution:** The chlorine atom can be displaced by various nucleophiles, providing access to a range of 2-substituted cyclohexenecarbaldehydes.
- **Aldehyde Chemistry:** The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or serve as an electrophile in condensation and addition reactions.

The versatility of this intermediate makes it a target for chemists aiming to build molecular libraries for high-throughput screening in drug discovery programs. The rigid cyclohexene scaffold combined with the potential for diverse functionalization offers a pathway to novel chemical entities with potential therapeutic applications.

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